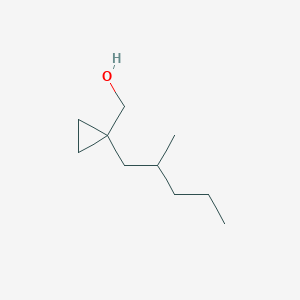

(1-(2-Methylpentyl)cyclopropyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(2-Methylpentyl)cyclopropyl)methanol: is an organic compound with the molecular formula C10H20O. It is a cyclopropyl derivative with a methanol functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methylpentyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 2-methylpentylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reduction to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of Grignard reagents and subsequent reduction processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Methylpentyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.

Reduction: Formation of (1-(2-Methylpentyl)cyclopropyl)methane.

Substitution: Formation of cyclopropyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Methylpentyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of cyclopropyl chemistry and its reactivity.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-(2-Methylpentyl)cyclopropyl)methanol involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the cyclopropyl ring and methanol group participate in various transformations, influencing the overall reactivity and product formation.

Comparison with Similar Compounds

Similar Compounds

Cyclopropylmethanol: Lacks the 2-methylpentyl group, making it less complex.

(1-(2-Methylbutyl)cyclopropyl)methanol: Similar structure but with a shorter alkyl chain.

(1-(2-Methylhexyl)cyclopropyl)methanol: Similar structure but with a longer alkyl chain.

Uniqueness

(1-(2-Methylpentyl)cyclopropyl)methanol is unique due to its specific alkyl chain length and the presence of both the cyclopropyl ring and methanol group

Biological Activity

(1-(2-Methylpentyl)cyclopropyl)methanol is a cyclopropyl alcohol derivative that exhibits a unique structure characterized by a cyclopropyl ring and a methanol group, along with a 2-methylpentyl substituent. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound can be achieved through various methods, including the reduction of cyclopropanecarboxylic acid methyl esters using sodium borohydride in methanol. The typical reaction conditions involve cooling the reaction mixture and subsequent workup to isolate the desired product with varying yields depending on the method employed .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential pharmacological effects:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity. The presence of the cyclopropyl group is often associated with enhanced biological activity due to its unique steric and electronic properties .

- Neuropharmacological Effects : Related compounds have demonstrated neuropharmacological activities, including anxiolytic and sedative effects. Research indicates that modifications in the alkyl side chain can influence the potency and efficacy of these compounds in modulating central nervous system activity .

- GPR88 Agonism : Some studies have focused on the interaction of cyclopropyl derivatives with GPR88, a G-protein coupled receptor implicated in neurological functions. Agonists targeting this receptor have shown promise in reducing alcohol consumption in animal models, suggesting potential therapeutic applications for addiction treatment .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various cyclopropyl alcohol derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, supporting the hypothesis that structural features contribute to enhanced bioactivity.

| Compound Name | Antimicrobial Activity | Notes |

|---|---|---|

| This compound | Moderate | Effective against Gram-positive bacteria |

| Javanol® | High | Notable for its aromatic properties |

| (1-(Aminomethyl)cyclopropyl)methanol | Low | Limited activity observed |

Case Study 2: Neuropharmacological Assessment

In another study, neuropharmacological assessments were conducted on methanolic extracts containing similar cyclopropane structures. The findings revealed that these extracts exhibited significant anxiolytic effects in rodent models, indicating that structural modifications could enhance therapeutic potential.

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

[1-(2-methylpentyl)cyclopropyl]methanol |

InChI |

InChI=1S/C10H20O/c1-3-4-9(2)7-10(8-11)5-6-10/h9,11H,3-8H2,1-2H3 |

InChI Key |

QOIMTJGEWIWITE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC1(CC1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.